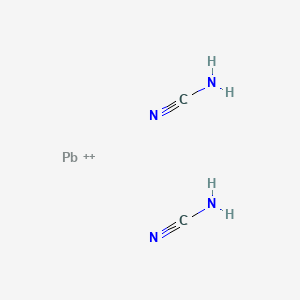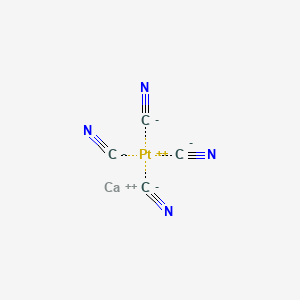
Calcium tetrakis(cyano-C)platinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium tetrakis(cyano-C)platinate is a coordination compound with the molecular formula C₄CaN₄Pt It is a platinum-based compound where the platinum atom is coordinated with four cyano groups and a calcium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of calcium tetrakis(cyano-C)platinate typically involves the reaction of potassium tetrakis(cyano-C)platinate with calcium chloride in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
K2[Pt(CN)4]+CaCl2→Ca[Pt(CN)4]+2KCl
The reaction mixture is usually stirred at room temperature, and the product is isolated by filtration and washed with water to remove any impurities.
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, it is likely that similar synthetic routes are scaled up for larger production. The use of high-purity reagents and controlled reaction conditions are essential to ensure the quality and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Calcium tetrakis(cyano-C)platinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.
Reduction: Reduction reactions can convert the platinum center to a lower oxidation state.
Substitution: The cyano groups can be substituted with other ligands, leading to the formation of new coordination compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or hydrazine are typically employed.
Substitution: Ligands such as ammonia or phosphines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of platinum, while substitution reactions can produce a variety of new coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Calcium tetrakis(cyano-C)platinate has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other platinum-based compounds and as a catalyst in various chemical reactions.
Biology: The compound’s interactions with biological molecules are studied to understand its potential use in medical applications, such as anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer.
Industry: It is used in the development of advanced materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of calcium tetrakis(cyano-C)platinate involves its interaction with molecular targets and pathways within biological systems. The platinum center can bind to DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is similar to that of other platinum-based anticancer drugs, such as cisplatin. The cyano groups may also play a role in modulating the compound’s reactivity and interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium tetrakis(cyano-C)platinate: Similar in structure but with potassium instead of calcium.
Sodium tetrakis(cyano-C)platinate: Another analogous compound with sodium.
Ammonium tetrakis(cyano-C)platinate: Contains ammonium in place of calcium.
Uniqueness
Calcium tetrakis(cyano-C)platinate is unique due to the presence of calcium, which can influence the compound’s solubility, stability, and reactivity. The calcium ion may also affect the compound’s interactions with biological molecules, potentially leading to different biological activities compared to its potassium, sodium, or ammonium counterparts.
Eigenschaften
CAS-Nummer |
14038-86-9 |
|---|---|
Molekularformel |
C4CaN4Pt |
Molekulargewicht |
339.23 g/mol |
IUPAC-Name |
calcium;platinum(2+);tetracyanide |
InChI |
InChI=1S/4CN.Ca.Pt/c4*1-2;;/q4*-1;2*+2 |
InChI-Schlüssel |
JJCFXIJEFTWVKV-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Ca+2].[Pt+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



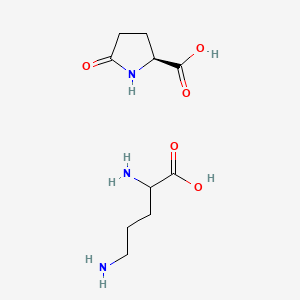
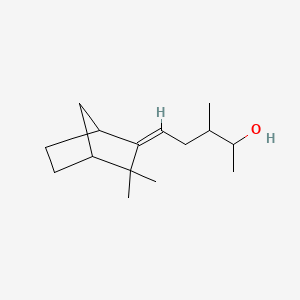
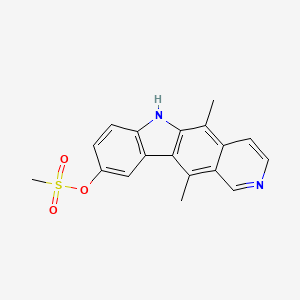

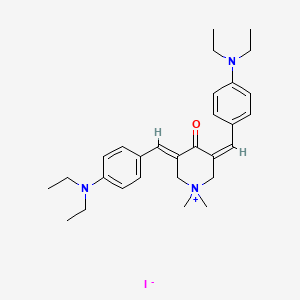
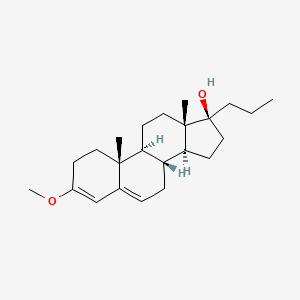
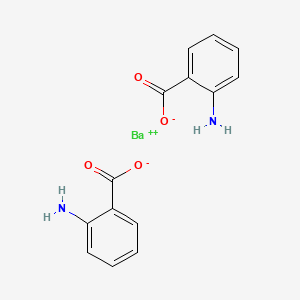
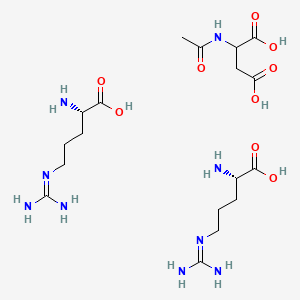
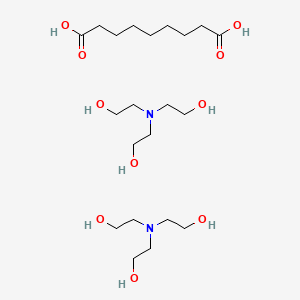

![2-[2-(1-Pyrrolidinyl)ethyl]-1,2-benzisothiazol-3(2h)-one](/img/structure/B12669848.png)

